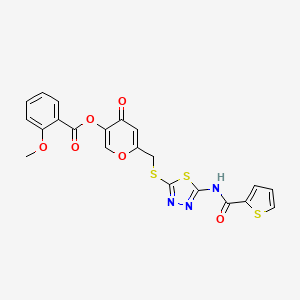

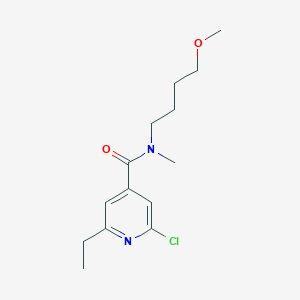

![molecular formula C21H15ClN2O3 B2871117 2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922132-00-1](/img/structure/B2871117.png)

2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is a part of a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Molecular Structure Analysis

The molecular structure of this compound is complex, containing a dibenzo[b,f][1,4]oxazepine core . This core is a seven-membered ring with two nitrogen atoms and one sulfur atom as the only ring heteroatoms . The compound also contains a chloro group and a benzamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 130-132°C, a predicted boiling point of 528.2±50.0 °C, and a density of 1.39 g/cm3 .Applications De Recherche Scientifique

Chemical Synthesis and Reactions

- Studies have demonstrated the synthesis and reactivity of benzodiazepinooxazoles and related heterocyclic compounds, highlighting mechanisms such as the [2,3]-Meisenheimer rearrangement and reactions with dimethyl formamide to produce exo-methylene compounds. These processes are crucial for developing novel heterocyclic compounds with potential applications in materials science and drug development (Terada et al., 1973).

Antimicrobial and Anti-inflammatory Applications

- Novel benzoxepine-1,2,3-triazole hybrids have been synthesized and evaluated for their potential antibacterial and anticancer properties. Such compounds show promise in addressing resistant bacterial strains and cancer cell lines, indicating the potential of related compounds in therapeutic applications (Kuntala et al., 2015).

Potential for Novel Material Development

- The construction of heteropropellanes and the reaction of ethyl 2-(hydroxyimino)propanoate with disulfur dichloride and o-aminophenol to produce compounds with unusual physical properties highlights the potential for novel material development. This research suggests avenues for modifying drugs and developing new materials with significant properties (Konstantinova et al., 2020).

Mécanisme D'action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . This means it binds to this receptor and inhibits its activity, which can have various effects depending on the specific physiological context. This mechanism of action is relevant in the treatment of various central nervous system disorders .

Propriétés

IUPAC Name |

2-chloro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3/c1-24-17-8-4-5-9-19(17)27-18-11-10-13(12-15(18)21(24)26)23-20(25)14-6-2-3-7-16(14)22/h2-12H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQKMWAALYJIDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

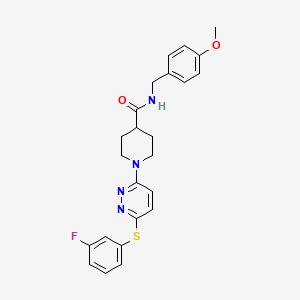

![5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2871035.png)

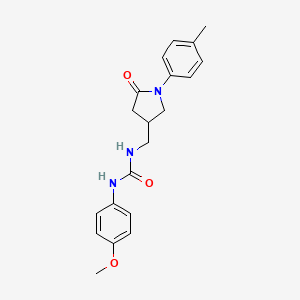

![methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate](/img/structure/B2871037.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-4-phenylbutan-1-one](/img/structure/B2871038.png)

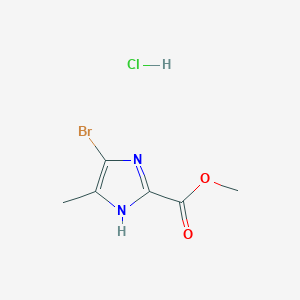

![2-(benzo[d]thiazol-2-ylthio)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B2871042.png)

![2-Amino-6-ethyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2871050.png)

![3'-(4-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2871056.png)